9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate

Description

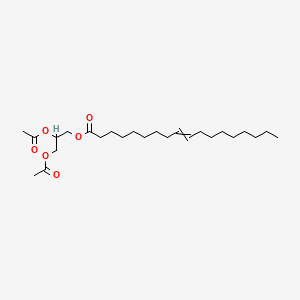

9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate (CAS synonyms: acetylated glyceryl monooleate, Oleic acid ester with hydroxypropanediyl diacetate) is a structured lipid derived from glycerol (1,2,3-propanetriol) modified with two acetyl groups and one oleic acid (9Z-octadecenoic acid) moiety. Its molecular formula is C23H40O6, and it is characterized by a glycerol backbone where two hydroxyl groups are acetylated, and the third is esterified with oleic acid .

Properties

CAS No. |

1620218-40-7 |

|---|---|

Molecular Formula |

C25H44O6 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

2,3-diacetyloxypropyl octadec-9-enoate |

InChI |

InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h11-12,24H,4-10,13-21H2,1-3H3 |

InChI Key |

KXLSJQTXSAYFDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves an esterification reaction between 9-octadecenoic acid (oleic acid) and 1,2,3-propanetriol diacetate (a glycerol derivative where two hydroxyl groups are acetylated). This process typically follows these steps:

- Starting Materials : Oleic acid derived from natural fats and oils, and 1,2,3-propanetriol diacetate synthesized from glycerol.

- Reaction Conditions : Moderate temperatures around 60-80°C are maintained to promote esterification while avoiding decomposition of sensitive components.

- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the ester bond formation.

- Reaction Medium : The reaction is often carried out in an organic solvent or under solvent-free conditions, depending on scale and desired purity.

- Process Type : Industrial synthesis may employ continuous flow reactors to optimize reaction parameters, improve yield, and ensure consistent product quality.

The overall reaction can be summarized as:

$$

\text{Oleic acid} + \text{1,2,3-propanetriol diacetate} \xrightarrow[\text{catalyst}]{\text{60-80°C}} \text{this compound} + \text{water}

$$

This method leverages the reactivity of the carboxyl group of oleic acid and the hydroxyl groups of the diacetylated glycerol to form ester linkages.

Alternative Synthetic Routes and Considerations

- Direct Esterification : Using glycerol diacetate directly with oleic acid under acid catalysis.

- Enzymatic Esterification : Lipase-catalyzed esterification can be employed for selective and mild synthesis, enhancing specificity and reducing side reactions.

- Purification : Post-reaction purification typically involves neutralization, extraction, and distillation or chromatography to remove unreacted starting materials, catalysts, and by-products.

Industrial Scale Production

- Continuous Flow Reactors : Industrial synthesis benefits from continuous flow technology, allowing precise control over temperature, pressure, and reactant ratios, leading to high yields and product consistency.

- Reaction Optimization : Parameters such as molar ratios, catalyst concentration, and reaction time are optimized to maximize conversion and minimize side products.

Data Table: Reaction Parameters and Outcomes

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Materials | Oleic acid and 1,2,3-propanetriol diacetate | Oleic acid from natural oils; glycerol derivative synthesized or procured |

| Catalyst | Acid catalyst (e.g., sulfuric acid) | Facilitates ester bond formation |

| Temperature | 60-80°C | Moderate temperature to prevent decomposition |

| Reaction Time | Several hours (varies by scale) | Optimized for maximum yield |

| Reactor Type | Batch or continuous flow | Continuous flow preferred for industrial scale |

| Yield | High (typically >85%) | Dependent on reaction conditions |

| Purification Methods | Neutralization, extraction, distillation | Ensures removal of impurities and unreacted materials |

Detailed Research Outcomes and Analysis

- Physicochemical Properties : The esterification imparts stability and modifies the hydrophobicity of the molecule, making it suitable as a solvent or lubricant in various formulations.

- Biological Interaction : Studies suggest this compound can modulate membrane dynamics, potentially influencing cellular processes such as inflammation and proliferation, highlighting its biochemical relevance.

- Chemical Reactivity : The ester groups allow for further chemical transformations, including hydrolysis (enzymatic or chemical), which can be exploited in synthetic organic chemistry for derivative synthesis or biodegradation studies.

- Impurities and Stability : Research on related esters indicates that impurities mainly arise from incomplete reactions, side reactions, or degradation products. Analytical techniques such as HPLC are employed to monitor purity and stability during synthesis and storage.

Perspectives from Varied Sources

- Patent Literature : Patents describe the use of bio-derived diols and esters as natural, non-irritating solvents, emphasizing the environmentally friendly aspect of such compounds and their derivatives.

- Industrial Applications : The compound is used in emulsifiers and lubricants, with formulations benefiting from its amphiphilic nature.

- Pharmaceutical Context : Analogous esters of fatty acids and glycerol derivatives are studied for drug delivery systems, highlighting the importance of purity and controlled synthesis to avoid impurities affecting bioavailability.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

Applications Overview

The applications of 9-octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate can be categorized into several key areas:

- Biological Research

- Pharmaceutical Applications

- Food Industry

- Cosmetic Formulations

- Industrial Uses

Biological Research

This compound has been studied for its interactions with biological membranes and enzymes. Its ability to integrate into lipid bilayers affects membrane fluidity and permeability, which is crucial for understanding cellular processes.

Case Study: Membrane Dynamics

Research indicates that this compound influences the activity of enzymes involved in lipid metabolism. It serves as a substrate for lipases that hydrolyze ester bonds to release oleic acid and glycerol, both of which have significant biological activities.

Pharmaceutical Applications

The compound is being investigated for its potential in drug delivery systems due to its biocompatibility and ability to modify lipid metabolism.

Table: Potential Pharmaceutical Uses

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Enhances bioavailability of lipophilic drugs |

| Therapeutic Agents | Potential role in targeted therapy |

| Metabolic Studies | Investigates lipid metabolism pathways |

Food Industry

In the food sector, this compound can be used as an emulsifier or stabilizer in various formulations due to its surfactant properties.

Case Study: Emulsification Properties

Studies have shown that the compound can stabilize oil-in-water emulsions, making it a valuable ingredient in salad dressings and sauces .

Cosmetic Formulations

The safety profile of this compound has been evaluated for use in cosmetics. It is noted for its moisturizing properties and ability to enhance skin feel.

Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Creams | Moisturization and skin conditioning |

| Lotions | Emulsifying agent for stable formulations |

| Makeup Products | Enhances texture and application properties |

Industrial Uses

In industrial applications, this compound can be utilized as a lubricant or additive in various formulations due to its chemical stability and performance characteristics.

Case Study: Lubricant Formulations

Research indicates that incorporating this ester into lubricant formulations improves their viscosity index and thermal stability .

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate involves its interaction with cell membranes and other biological structures. The ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Monoolein (9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester)

- Structure: A 2-monoglyceride with one oleic acid esterified to glycerol and two free hydroxyl groups. Molecular formula: C21H40O4 .

- Physical Properties : Higher polarity due to free hydroxyl groups, leading to better water dispersibility compared to acetylated derivatives.

- Applications : Widely used as an emulsifier in pharmaceuticals and food. Lacks the flavor-enhancing acetyl groups of the main compound .

- Key Difference : The absence of acetyl groups reduces its lipophilicity and alters its sensory profile .

Triolein (Propane-1,2,3-Triyl Trioctadec-9-enoate)

- Structure : Triglyceride with three oleic acid chains. Molecular formula: C57H104O6 .

- Physical Properties: Non-polar, hydrophobic, with higher molecular weight (885.43 g/mol). Solid at room temperature.

- Applications : Common in edible oils and cosmetics as a lipid source. Unlike the main compound, it lacks acetyl groups and flavor attributes .

- Key Difference : Fully saturated acyl chains limit its use in flavor applications compared to the acetylated derivative .

Glyceryl Stearate Diacetate

- Structure : Glycerol diacetate esterified with stearic acid (C18:0). Molecular formula: C23H42O6 .

- Physical Properties : Higher melting point due to stearic acid’s saturation. Less fluid than oleic acid-based esters.

- Applications : Used as an emollient in cosmetics. The saturated chain reduces oxidative instability but eliminates the health benefits associated with unsaturated oleic acid .

- Key Difference : Stearic acid substitution alters physical behavior and application scope compared to the oleic acid-containing compound .

Borate Ester of Glycerol Monooleate (CAS 63310-16-7)

- Structure: Glycerol monooleate further esterified with boric acid. Molecular formula: C21H41BO6 .

- Physical Properties : Boron incorporation modifies thermal stability and reactivity.

- Applications : Niche industrial uses, such as lubricant additives. Unlike the main compound, it lacks flavor applications due to boron’s presence .

- Key Difference : Borate esterification introduces unique chemical properties but limits biocompatibility .

Polyglyceryl-3 Dioleate

- Structure : Polymer of three glycerol units esterified with two oleic acids. Molecular formula: C39H72O5 .

- Physical Properties : Higher viscosity and molecular weight (620.99 g/mol). Enhanced emulsifying capacity due to polymeric structure.

- Applications : Used in cosmetics for texture modification. Differs from the main compound in being a polymer, which affects solubility and formulation compatibility .

Comparative Data Table

Research Findings and Functional Insights

- Flavor vs. Function: The acetyl groups in the target compound make it superior in flavor applications compared to non-acetylated analogs like monoolein .

- Lipophilicity: Acetylation increases lipid solubility, enabling better performance in lipid-based formulations compared to polar monoolein .

- Stability : Saturated analogs (e.g., glyceryl stearate diacetate) offer oxidative stability but lack the health benefits of unsaturated oleic acid .

- Industrial vs. Food Use : Borate esters and polyglyceryl derivatives serve specialized industrial roles, whereas the target compound is optimized for food and cosmetic applications .

Biological Activity

9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate, commonly known as olein diacetate, is a compound formed by the esterification of oleic acid and glycerol diacetate. Its molecular formula is and it has a CAS Registry Number of 55401-64-4. This compound exhibits significant biological activity due to its structural properties and interactions with biological systems.

The compound is characterized by:

- Molecular Weight : Approximately 440.613 g/mol

- Structure : Contains two acetate groups attached to the glycerol backbone, enhancing its stability and reactivity in biological environments.

Membrane Interaction

Research indicates that this compound integrates into lipid bilayers, influencing:

- Membrane Fluidity : Alters the physical properties of membranes, potentially affecting cellular signaling pathways.

- Permeability : Modifies how substances traverse cellular membranes, which can impact drug delivery systems.

Enzymatic Interaction

The compound acts as a substrate for various lipases:

- Hydrolysis : Lipases hydrolyze the ester bonds in this compound to release oleic acid and glycerol. Both products possess notable biological activities, including anti-inflammatory and antioxidant effects.

- Metabolic Pathways : It influences enzymes involved in lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.

Therapeutic Applications

Due to its interaction with biological membranes and metabolic pathways, this compound is being investigated for:

- Drug Delivery Systems : Its ability to encapsulate drugs and enhance their bioavailability.

- Potential Health Benefits : Including roles in reducing inflammation and promoting cellular health.

Study on Lipid Metabolism

A study explored the effects of this compound on lipid metabolism in vitro. Results indicated that:

- The compound significantly increased the activity of lipoprotein lipase (LPL), an enzyme crucial for lipid breakdown.

- Enhanced uptake of fatty acids by adipocytes was observed when treated with this compound.

Safety Assessment

A comprehensive safety assessment revealed:

- No acute toxicity at high doses (up to 5000 mg/kg) in animal studies.

- Long-term studies indicated a no-observed-adverse-effect level (NOAEL) at concentrations up to 5.5% in dietary assessments .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| Oleoyl glycerol diacetate | C25H44O6 | 55401-64-4 | Contains two acetate groups; used in cosmetics |

| Glyceryl monooleate | C18H34O3 | 31566-31-1 | A monoester influencing emulsification properties |

| Tristearin | C57H110O6 | 537-39-3 | A triglyceride composed solely of stearic acid |

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be experimentally determined?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to identify functional groups (e.g., ester, double bond) and confirm stereochemistry (Z-configuration). Mass spectrometry (MS) can validate the molecular weight (e.g., 400.36 g/mol for related borate esters ). Infrared (IR) spectroscopy helps detect characteristic vibrations (C=O ester stretch at ~1740 cm⁻¹, C=C at ~1650 cm⁻¹) . X-ray crystallography may resolve crystal packing but requires high-purity samples.

Q. What are effective synthetic routes for preparing this ester?

- Methodology : Esterification of oleic acid with 1,2,3-propanetriol diacetate using acid catalysts (e.g., H₂SO₄) under controlled temperatures (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify via silica gel chromatography to isolate mono- or diesters . For borate-containing analogs, employ borate esterification under anhydrous conditions .

Q. How can researchers assess the compound’s purity and stability?

- Methodology : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC analysis detect degradation products. Hydrolysis susceptibility can be tested in aqueous buffers at varying pH (2–12) .

Q. Which analytical techniques are critical for characterizing its physical properties?

- Methodology : Measure logP values (predicted logP = 5.61–6.25) using reverse-phase HPLC or shake-flask methods to assess hydrophobicity . Solubility in solvents (e.g., ethanol, dimethyl sulfoxide) is determined via gravimetric analysis. Polar surface area (66.76 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors) influence bioavailability and are calculated computationally .

Q. How does the compound’s stereochemistry impact its physicochemical behavior?

- Methodology : Compare Z- and E-isomers using circular dichroism (CD) or vibrational circular dichroism (VCD). The Z-configuration lowers melting points due to reduced packing efficiency, as seen in related glycerol esters . Molecular dynamics simulations model lipid bilayer interactions .

Advanced Research Questions

Q. How can contradictory solubility data (e.g., predicted vs. experimental) be resolved?

- Methodology : Validate computational predictions (e.g., 0.0017 g/L water solubility ) with experimental assays. Use the Hansen solubility parameters to identify optimal solvents. Discrepancies may arise from polymorphic forms or impurities; employ powder X-ray diffraction (PXRD) to detect crystallinity variations .

Q. What strategies optimize synthesis for high yield and minimal byproducts?

- Methodology : Apply design of experiments (DoE) to vary catalysts, temperature, and molar ratios. For example, enzymatic esterification (lipases) enhances regioselectivity for monoesters . Monitor byproduct formation (e.g., diesters or acetylated derivatives) via LC-MS and adjust reaction kinetics .

Q. What mechanisms underlie its interaction with biological membranes?

- Methodology : Use fluorescence anisotropy to study membrane fluidity changes. Molecular docking simulations predict interactions with phospholipid bilayers. In vitro studies (e.g., erythrocyte membrane models) assess hemolytic activity, referencing its structural similarity to monoolein .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

- Methodology : Expose to reactive oxygen species (ROS) generators (e.g., H₂O₂) and analyze degradation via GC-MS. Hydrolytic stability is tested in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to model oral delivery . Stabilizers like antioxidants (BHT) or cyclodextrin encapsulation may mitigate degradation .

Q. How does this ester compare to structurally similar compounds in emulsification applications?

- Methodology : Conduct interfacial tension measurements (Wilhelmy plate method) against analogs like glyceryl dioleate (C39H72O5 ). Compare critical micelle concentrations (CMC) using surface tensiometry. The diacetate group enhances hydrophilicity, improving emulsification vs. non-acetylated esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.